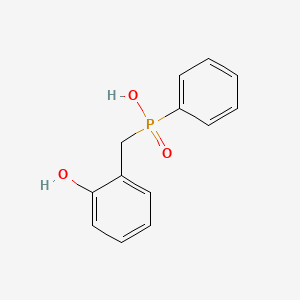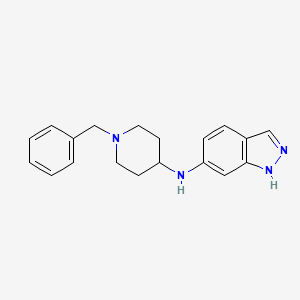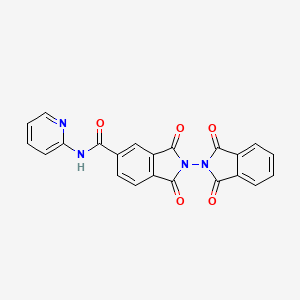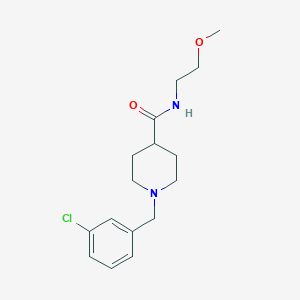
(2-hydroxybenzyl)phenylphosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxybenzyl)phenylphosphinic acid, also known as HBPPA, is a small molecule that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphinic acid derivative with a chemical formula of C13H13O3P.
作用机制
The mechanism of action of (2-hydroxybenzyl)phenylphosphinic acid is not fully understood. However, it has been shown to interact with various biomolecules such as proteins and DNA. It has been suggested that (2-hydroxybenzyl)phenylphosphinic acid may act as a metal chelator, binding to metal ions and preventing their interaction with biomolecules. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-hydroxybenzyl)phenylphosphinic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-oxidant properties by scavenging free radicals and preventing oxidative damage to biomolecules.
实验室实验的优点和局限性
One of the advantages of using (2-hydroxybenzyl)phenylphosphinic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potential drug delivery system. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using (2-hydroxybenzyl)phenylphosphinic acid is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on (2-hydroxybenzyl)phenylphosphinic acid. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its anti-tumor effects, and further studies are needed to determine its mechanism of action and potential use in cancer therapy. In addition, further studies are needed to determine its potential use as a growth regulator for plants and its applications in material science.
合成方法
The synthesis of (2-hydroxybenzyl)phenylphosphinic acid involves a multi-step process. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with phenylphosphonic acid in the presence of a catalyst to form the intermediate product, (2-hydroxybenzyl)phenylphosphonic acid. This intermediate product is then oxidized using hydrogen peroxide to form (2-hydroxybenzyl)phenylphosphinic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
科学研究应用
(2-hydroxybenzyl)phenylphosphinic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules. In agriculture, (2-hydroxybenzyl)phenylphosphinic acid has been used as a growth regulator for plants to increase crop yield. In material science, it has been used as a precursor for the synthesis of various metal phosphinates and metal-organic frameworks.
属性
IUPAC Name |
(2-hydroxyphenyl)methyl-phenylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUQTEDVXPGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)methyl-phenylphosphinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)

![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)
![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)